molecular formula C11H9BrO B8561495 7-Bromo-3-methylnaphthalen-1-ol

7-Bromo-3-methylnaphthalen-1-ol

Cat. No.: B8561495
M. Wt: 237.09 g/mol
InChI Key: RZALYQQTDZBGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methylnaphthalen-1-ol (C₁₁H₉BrO, MW ≈ 229.09 g/mol) is a substituted naphthol featuring a hydroxyl group at position 1, a bromine atom at position 7, and a methyl group at position 3 of the naphthalene ring. Naphthalenol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals, due to their aromaticity and reactivity.

Scientific Research Applications

Synthesis of 7-Bromo-3-methylnaphthalen-1-ol

The compound can be synthesized through several methods, often involving bromination of 3-methylnaphthol. A notable synthetic route includes the use of N-bromosuccinimide (NBS) for bromination, followed by an acidic cyclization process. Efficient multigram-scale synthesis has been reported, allowing for the production of various substituted derivatives that serve as intermediates in further chemical reactions .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Antioxidant Activity

In vitro studies have shown that compounds derived from this compound possess antioxidant properties. They effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Effects

Animal model studies have demonstrated that this compound can decrease levels of inflammatory markers, indicating its potential use as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several case studies highlight the diverse applications and effectiveness of this compound:

Study FocusFindings
Antimicrobial Evaluation Enhanced activity against a range of bacterial strains.
In vitro Antioxidant Studies Significant reduction in oxidative damage; protective effects noted in cellular models.
Inflammation Models Reduction in inflammatory markers observed in treated animal subjects.

These studies underscore the compound's versatility and potential in various therapeutic contexts.

Applications in Medicinal Chemistry

The synthesis of this compound has implications for drug development, particularly as a precursor for more complex molecules used in treating viral infections and cancer. Its derivatives are being explored for their potential to act on specific biological pathways, enhancing their efficacy against diseases such as HIV and certain types of tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromo-3-methylnaphthalen-1-ol, and how can purity be optimized?

  • Methodology : Start with naphthalen-1-ol derivatives (e.g., 4-methoxynaphthalen-1-ol or 4-chloronaphthalen-1-ol) as precursors . Bromination can be achieved using electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Key parameters include unit cell dimensions (e.g., monoclinic system, space group P2₁/n), bond lengths, and angles . Complementary techniques like NMR (¹H/¹³C), FT-IR (for hydroxyl and C-Br stretches), and high-resolution mass spectrometry (HRMS) validate molecular composition. For example, the methoxy group in analogs shows characteristic δ 3.8–4.0 ppm in ¹H NMR .

Q. What safety protocols are essential when handling brominated naphthols in the laboratory?

  • Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent degradation . Neutralize waste with sodium thiosulfate to reduce bromine toxicity. Document all procedures in compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine-substituted carbon). Compare activation energies for SN2 vs. SN1 mechanisms using software like Gaussian or ORCA. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies resolve contradictions in crystallographic data for brominated naphthol derivatives?

  • Methodology : Cross-validate SC-XRD results with neutron diffraction to resolve hydrogen atom positions. For example, discrepancies in bond angles (e.g., C-Br-C ~120° vs. 110.8° in related structures ) may arise from crystal packing effects. Use Rietveld refinement and check for twinning or disorder in the crystal lattice .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodology : Design assays targeting antimicrobial or anti-inflammatory pathways. For instance:

  • Antimicrobial: Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution .
  • Anti-inflammatory: Measure inhibition of COX-2 via ELISA. Compare IC₅₀ values with known inhibitors like celecoxib. Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) .

Q. What analytical techniques are optimal for detecting degradation products of this compound under varying pH conditions?

  • Methodology : Use accelerated stability testing (ICH guidelines):

  • Acidic/alkaline hydrolysis: Analyze via LC-MS (Q-TOF) to identify debrominated or oxidized byproducts.
  • Photodegradation: Expose to UV light (254 nm) and monitor using GC-MS. Quantify degradation kinetics with Arrhenius modeling .

Comparison with Similar Compounds

Comparison with Structural Analogs

(1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

  • Structure: A complex polycyclic compound with a 7-bromo-3-methoxy-naphthalen-2-yl group, dimethylamino, phenyl, and naphthalen-1-yl substituents .
  • Molecular Weight: 554.51 g/mol (C₃₃H₃₂BrNO₂) .
  • Crystallography: Monoclinic crystal system (P2₁/n) with unit cell dimensions a = 12.716 Å, b = 12.505 Å, c = 17.771 Å, and β = 110.863° .
  • Applications: Modified derivative of antituberculosis drug candidates targeting Mycobacterium tuberculosis.
Property 7-Bromo-3-methylnaphthalen-1-ol 7-Bromo-3-methoxy Analogs
Functional Group (Position 3) Methyl Methoxy
Aromatic System Fully aromatic naphthalene Extended polycyclic system
Bioactivity Not reported Antituberculosis candidate
Synthetic Utility Intermediate for derivatization Drug lead optimization

3-Methyltetral-1-one Derivatives

  • Structure : Partially hydrogenated naphthalene (tetralone) with a ketone at position 1 and methyl at position 3. 7-Substituted variants (e.g., 7-bromo) are key intermediates .
  • Applications : Precursors to antiviral (e.g., HIV protease inhibitors) and antitumor agents. The ketone group enables diverse functionalization, contrasting with the hydroxyl group in this compound, which may limit certain reactions without protection .
Property This compound 7-Substituted 3-Methyltetral-1-ones
Core Structure Aromatic naphthalene Partially hydrogenated tetralone
Key Functional Group Hydroxyl Ketone
Reactivity Electrophilic substitution, H-bonding Aldol condensation, Grignard reactions
Pharmaceutical Role Potential intermediate Validated therapeutic intermediate

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

  • Structure : Partially saturated naphthalene with bromine (position 7), dimethyl (position 3), and amine (position 1) groups (C₁₂H₁₅BrN, MW = 265.16 g/mol) .
  • Applications: Amine functionality suggests utility in drug synthesis (e.g., via Buchwald–Hartwig amination).
Property This compound 7-Bromo-3,3-dimethyltetrahydronaphthalen-1-amine
Aromaticity Fully aromatic Partially saturated
Functional Group (Position 1) Hydroxyl Amine
Solubility Polar (hydroxyl) Moderate (amine)
Synthetic Flexibility Bromine allows cross-coupling Amine enables nucleophilic reactions

Key Findings and Implications

Functional Group Impact: Hydroxyl vs. Bromine Reactivity: Bromine at position 7 in all analogs enables cross-coupling reactions (e.g., Suzuki), facilitating structural diversification .

Structural and Pharmacological Considerations: Fully aromatic systems (e.g., this compound) favor planar molecular stacking, critical for crystal engineering and target binding .

Unmet Research Needs: Direct biological data for this compound is lacking. Synthetic methodologies for 7-substituted naphthalenols require optimization to match the efficiency of tetralone derivatization .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

7-bromo-3-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-6,13H,1H3

InChI Key

RZALYQQTDZBGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)C(=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and wet-loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (16.6 g, 60% yield over 2 steps from 1-(4-bromophenyl)propan-2-one. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

7-Bromo-3-methylnaphthalen-1-ol was prepared in a similar manner as 6-chloro-3-methylnaphthalen-1-ol in Example 5 except using 1-(4-bromophenyl)propan-2-one instead of 1-(3-chlorophenyl)propan-2-one. To a solution of 7-bromo-3-methylnaphthalen-1-ol (11.5 g, 48.5 mmol) in dichloromethane (145 mL) at 0° C. was added a 1 M titanium(IV) chloride solution in dichloromethane (48.5 mL, 48.5 mmol) and stirred for 20 min. Ethyl glyoxylate (50% solution in PhCH3, 10.6 mL, 53.3 mmol) was added over 15 minutes and stirred for 1 hour at 0° C. The reaction was quenched by the addition of Rochelle's salt solution and stirred at room temperature for 14 hours. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried, filtered, concentrated and purified by flash column chromatography (EtOAc/Hexanes) to provide the desired product. 1H-NMR: 400 MHz, (CDCl3) δ: 8.52 (s, 1H), 8.34 (s, 1H), 7.49 (m, 2H), 7.13 (s, 1H), 5.67 (s, 1H), 4.24 (m, 1H), 4.16 (m, 1H), 2.29 (s, 3H), 1.23 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
48.5 mL
Type
solvent
Reaction Step Three
Name
Ethyl glyoxylate
Quantity
10.6 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.